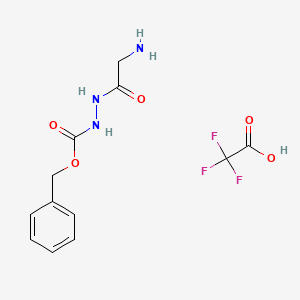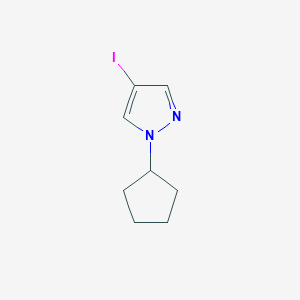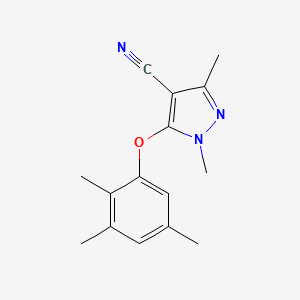![molecular formula C11H18ClNO4 B1426351 Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-94-7](/img/structure/B1426351.png)
Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity with various reagents, its stability under different conditions, and any catalysts that may affect its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .科学的研究の応用
Cognitive Enhancement and Anxiolytic Activity
- Study on ABT-089 : A related compound, ABT-089, demonstrated positive effects in rodent and primate models of cognitive enhancement and showed anxiolytic activity. It was noted for its reduced propensity to activate peripheral ganglionic type receptors, suggesting potential applications in treating cognitive disorders due to its biological activities and favorable oral bioavailability (Lin et al., 1997).
Polymerization and Material Science
- Polymerization Applications : In a study exploring isobutylene polymerization, 1-Methyl-2-pyrrolidinone, a compound structurally similar to the one , was used as an efficient electron-pair donor. This led to the preparation of living α,ω-bis(t-chloro)polyisobutylene, providing insights into the use of such compounds in polymer science (Pratap & Heller, 1992).
Chemical Synthesis and Reactions
- Asymmetric Michael Addition : A study on (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine showcased its efficiency as an organocatalyst in the asymmetric Michael addition, highlighting its utility in synthesizing various γ-nitro carbonyl compounds (Singh et al., 2013).
- Solution-Phase Combinatorial Synthesis : The compound was used in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, illustrating its role in facilitating the creation of a library of carboxamides (Malavašič et al., 2007).
Catalysis and Chemical Reactions
- Platinum-Catalyzed Asymmetric Hydroformylation : Platinum complexes containing chiral ligands based on pyrrolidine structures, similar to the compound , were synthesized and used in the asymmetric hydroformylation of olefins. This study highlights its potential use in catalysis and asymmetric synthesis (Stille et al., 1991).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl (2S,4S)-4-(cyclobutanecarbonyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4.ClH/c1-15-11(14)9-5-8(6-12-9)16-10(13)7-3-2-4-7;/h7-9,12H,2-6H2,1H3;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWUBFDXBPQJQW-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



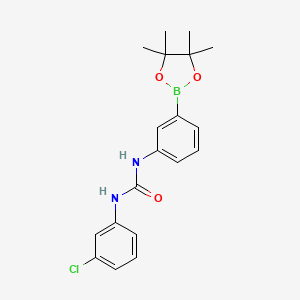
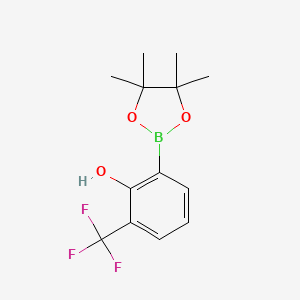
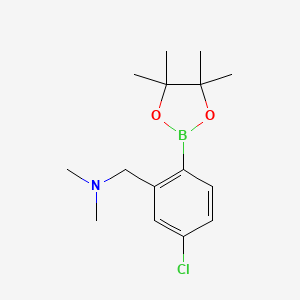
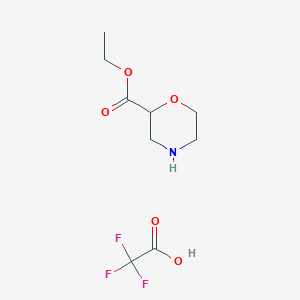
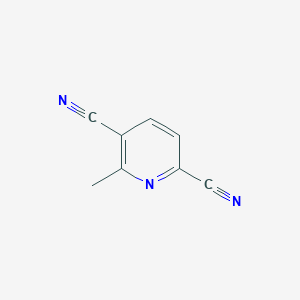
![N-[6-(dimethylamino)pyridin-3-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B1426278.png)
![tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate](/img/structure/B1426279.png)
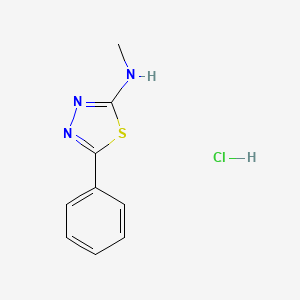
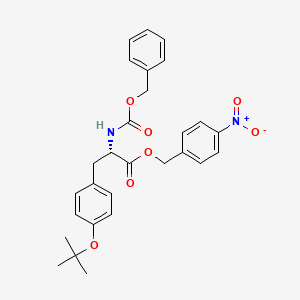
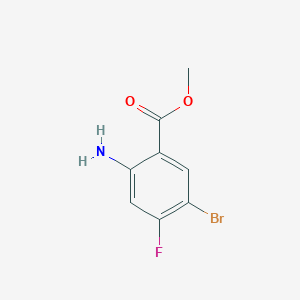
![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)
